molecular formula C22H21N3O4 B4835354 AK-IN-1

AK-IN-1

Cat. No.: B4835354
M. Wt: 391.4 g/mol
InChI Key: ARBUGBBNEFAECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AK-IN-1 is a chemical compound known for its role as an adenosine kinase inhibitor. It is competitive for adenosine but not for adenosine triphosphate. This compound has shown significant potential in research related to various diseases, including ischemia, inflammation, and seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AK-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

AK-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

AK-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study adenosine kinase activity and its role in various biochemical pathways.

    Biology: Helps in understanding the role of adenosine kinase in cellular processes and its impact on cell signaling.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like ischemia, inflammation, and seizures.

    Industry: Used in the development of new drugs and therapeutic agents targeting adenosine kinase .

Mechanism of Action

AK-IN-1 exerts its effects by inhibiting adenosine kinase, an enzyme that plays a crucial role in the regulation of adenosine levels within cells. By inhibiting this enzyme, this compound increases the concentration of adenosine, which can have various physiological effects, including anti-inflammatory and neuroprotective actions. The molecular targets and pathways involved include the adenosine signaling pathway and its associated receptors .

Comparison with Similar Compounds

AK-IN-1 is unique in its high specificity for adenosine kinase compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high inhibition rates of 86%, 87%, and 89% at concentrations of 2, 4, and 10 micromolar, respectively .

Properties

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-16-7-3-14(4-8-16)18-19-21(23-11-12-26)24-13-25-22(19)29-20(18)15-5-9-17(28-2)10-6-15/h3-10,13,26H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBUGBBNEFAECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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